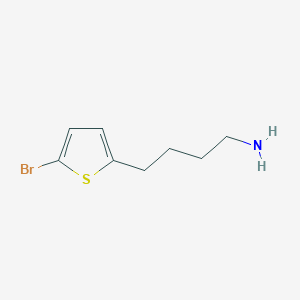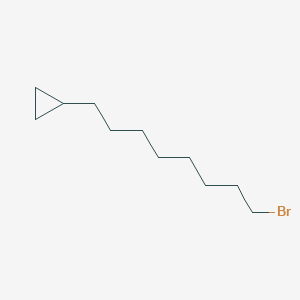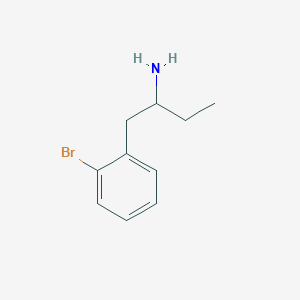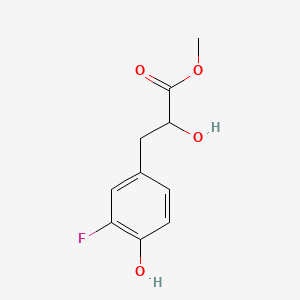
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound that features a thiophene ring fused with an oxazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol typically involves the reaction of thiophene derivatives with suitable reagents to form the oxazoline ring. One common method involves the use of trichloromethyl ketones and hydroxylamine under acidic conditions to form the oxazoline ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.
化学反応の分析
Types of Reactions
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
作用機序
The mechanism of action of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the oxazoline ring can form hydrogen bonds with active site residues .
類似化合物との比較
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with similar electronic properties, used in organic electronics.
Thieno[3,2-b]thiophene: Another thiophene derivative with applications in materials science and organic electronics.
Uniqueness
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol is unique due to its combination of a thiophene ring with an oxazoline ring, providing distinct chemical reactivity and potential applications. Its trichloromethyl group also adds to its versatility in synthetic chemistry.
特性
分子式 |
C8H6Cl3NO2S |
|---|---|
分子量 |
286.6 g/mol |
IUPAC名 |
3-thiophen-2-yl-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H6Cl3NO2S/c9-8(10,11)7(13)4-5(12-14-7)6-2-1-3-15-6/h1-3,13H,4H2 |
InChIキー |
DBBIOIVPFKAWMH-UHFFFAOYSA-N |
正規SMILES |
C1C(=NOC1(C(Cl)(Cl)Cl)O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


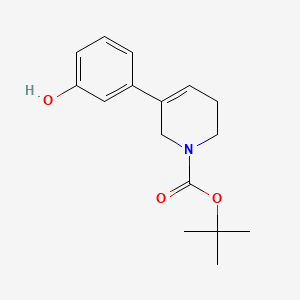
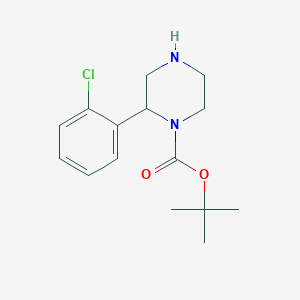
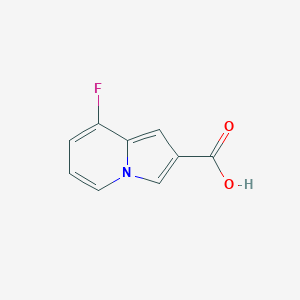
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)


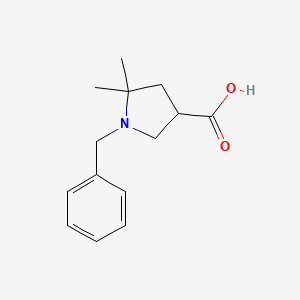
![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)

